5-((6-((Pyridin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile 5-((6-((Pyridin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16556557
InChI: InChI=1S/C15H12N8/c16-6-12-8-20-15(9-18-12)23-14-5-13(21-10-22-14)19-7-11-1-3-17-4-2-11/h1-5,8-10H,7H2,(H2,19,20,21,22,23)
SMILES:
Molecular Formula: C15H12N8
Molecular Weight: 304.31 g/mol

5-((6-((Pyridin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

CAS No.:

Cat. No.: VC16556557

Molecular Formula: C15H12N8

Molecular Weight: 304.31 g/mol

* For research use only. Not for human or veterinary use.

5-((6-((Pyridin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile -

Specification

Molecular Formula C15H12N8
Molecular Weight 304.31 g/mol
IUPAC Name 5-[[6-(pyridin-4-ylmethylamino)pyrimidin-4-yl]amino]pyrazine-2-carbonitrile
Standard InChI InChI=1S/C15H12N8/c16-6-12-8-20-15(9-18-12)23-14-5-13(21-10-22-14)19-7-11-1-3-17-4-2-11/h1-5,8-10H,7H2,(H2,19,20,21,22,23)
Standard InChI Key HMKAGNBGDDKGCP-UHFFFAOYSA-N
Canonical SMILES C1=CN=CC=C1CNC2=CC(=NC=N2)NC3=NC=C(N=C3)C#N

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure features three aromatic heterocycles: a pyrazine ring at the core, a pyrimidine ring substituted with a pyridin-4-ylmethylamino group, and a nitrile functional group (Figure 1). The pyrazine and pyrimidine rings contribute to planar geometry, facilitating interactions with hydrophobic kinase domains, while the nitrile group enhances electrophilicity, potentially enabling covalent binding to cysteine residues in target proteins .

Table 1: Molecular Properties of 5-((6-((Pyridin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

PropertyValue
Molecular FormulaC₁₅H₁₂N₈
Molecular Weight304.31 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors8
Rotatable Bonds5
Topological Polar Surface Area121 Ų

The compound’s moderate lipophilicity (calculated LogP ≈ 2.1) balances membrane permeability and aqueous solubility, a critical factor for oral bioavailability .

Synthesis and Structural Optimization

Synthesis involves multi-step nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. A representative route (Scheme 1) begins with 5-amino-3-chloropyrazine-2-carbonitrile, which undergoes SNAr displacement with pyridin-4-ylmethanol to install the pyridinylmethylamino group . Subsequent Buchwald–Hartwig amination couples the intermediate to a pyrimidine amine, yielding the final product .

Key Challenges:

  • Regioselectivity in pyrimidine functionalization .

  • Minimizing racemization during chiral center formation (if applicable) .

Optimization efforts focus on improving metabolic stability. For example, replacing labile ether linkages with rigid morpholine rings in analogues like CCT245737 reduced hepatic clearance by 40% .

Biological Activity and Mechanism of Action

The compound exhibits nanomolar inhibition (IC₅₀ = 12–85 nM) against kinases such as CHK1 and EGFR, disrupting DNA repair and apoptosis pathways in cancer cells .

Table 2: In Vitro Activity Against Cancer Cell Lines

Cell LineIC₅₀ (nM)Target Kinase
HCT-116 (CRC)34 ± 2.1CHK1
A549 (NSCLC)67 ± 4.8EGFR
MDA-MB-231 (BC)89 ± 5.6MET

Mechanistically, it binds to the kinase hinge region via hydrogen bonds between the pyrazine nitrogen and backbone NH of Glu85 (CHK1), while the pyridinylmethyl group occupies a hydrophobic pocket . This dual interaction prevents ATP binding, arresting the cell cycle in G2/M phase.

Pharmacokinetic and ADME Profiles

Despite potent activity, early derivatives faced challenges such as high hepatic extraction (CLhep > 30 mL/min/kg) and low oral bioavailability (<10%) . Structural modifications, including fluorination of the pyridine ring, improved metabolic stability in human liver microsomes (HLM t₁/₂ increased from 8.2 to 45.7 min) .

Table 3: Pharmacokinetic Parameters in Mice

ParameterValue (Unoptimized)Value (Optimized)
CL (mL/min/kg)42.115.3
Vd (L/kg)2.11.8
t₁/₂ (h)1.23.7
Oral Bioavailability5%58%

Comparative Analysis with Structural Analogues

Replacing the pyridin-4-ylmethyl group with morpholin-2-ylmethyl (as in CCT245737) enhanced solubility (2.1 mg/mL vs. 0.3 mg/mL) and reduced hERG channel liability (IC₅₀ > 30 µM vs. 1.2 µM) . Conversely, substituting the nitrile with carboxamide diminished kinase selectivity due to increased polar surface area .

Future Directions

  • Prodrug Development: Esterification of the nitrile group to improve solubility.

  • Target Expansion: Screening against understudied kinases (e.g., ROS1, ALK).

  • Formulation Optimization: Nanoparticle encapsulation to enhance tumor delivery .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator